2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine
Description
The compound 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine features a pyrazine core substituted at the 2-position with a sulfanyl-linked 4-chlorobenzyl group and at the 3-position with a 3,5-dimethylpyrazole moiety. This structure combines aromatic heterocycles (pyrazine and pyrazole) with electron-withdrawing (chlorophenyl) and steric (dimethyl) substituents, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-3-(3,5-dimethylpyrazol-1-yl)pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4S/c1-11-9-12(2)21(20-11)15-16(19-8-7-18-15)22-10-13-3-5-14(17)6-4-13/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULULSRGITSFPHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=CN=C2SCC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on the structure and the known activities of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces. The presence of the chlorophenyl, sulfanyl, and pyrazolyl groups could potentially contribute to these interactions.
Biochemical Pathways
Similar compounds have been found to exhibit antiviral and antitumoral activities, suggesting that they may interfere with the replication mechanisms of viruses or the proliferation of tumor cells.
Result of Action
Similar compounds have shown promising in vitro antipromastigote activity, suggesting that they may inhibit the growth of certain parasites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pyrazole-Containing Compounds
(a) Chlorophenyl and Pyrazole Motifs
- Compound 4b (Z)-3-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylprop-2-en-1-one () shares the 3,5-dimethylpyrazole and 4-chlorophenyl groups with the target compound.
- Target Compound: The pyrazine core (vs. The sulfanyl linker could enhance lipophilicity compared to the ketone group in 4b.
(b) Sulfur-Containing Substituents
- Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate () features a sulfonyl group, which is more electron-withdrawing than the sulfanyl group in the target compound. Sulfonyl groups typically increase solubility in polar solvents but may reduce membrane permeability compared to sulfanyl .
Heterocyclic Core Modifications
(a) Pyrazine vs. Pyrazoline
- 1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (Compound 3, ) contains a dihydropyrazoline core.
(b) Benzothiazole-Pyrazole Hybrids
- 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole () combines pyrazoline with a benzothiazole ring. The methoxyphenyl group enhances electron density, contrasting with the chlorophenyl group’s electron-withdrawing effects in the target compound. Such hybrids have shown antitumor and antidepressant activities .
Data Tables for Comparative Analysis
Table 1: Structural and Functional Comparison
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